molecular formula C12H11NO2 B189335 1-(benzyloxy)pyridin-2(1H)-one CAS No. 5280-02-4

1-(benzyloxy)pyridin-2(1H)-one

Cat. No. B189335
CAS RN: 5280-02-4
M. Wt: 201.22 g/mol
InChI Key: XPXARICFNFFNEK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)pyridin-2(1H)-one, also known as BPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPO belongs to the category of heterocyclic compounds and has a molecular formula of C12H9NO2.

Mechanism Of Action

The mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one is not fully understood. However, it has been suggested that 1-(benzyloxy)pyridin-2(1H)-one exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cancer development.

Biochemical And Physiological Effects

1-(benzyloxy)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of enzymes such as matrix metalloproteinases (MMPs), which play a role in cancer invasion and metastasis. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

1-(benzyloxy)pyridin-2(1H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-(benzyloxy)pyridin-2(1H)-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(benzyloxy)pyridin-2(1H)-one has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(benzyloxy)pyridin-2(1H)-one also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-(benzyloxy)pyridin-2(1H)-one. One area of interest is the development of 1-(benzyloxy)pyridin-2(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 1-(benzyloxy)pyridin-2(1H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one and its effects on gene expression.

Scientific Research Applications

1-(benzyloxy)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1-(benzyloxy)pyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

properties

CAS RN

5280-02-4

Product Name

1-(benzyloxy)pyridin-2(1H)-one

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-phenylmethoxypyridin-2-one

InChI

InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

XPXARICFNFFNEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CON2C=CC=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxypyridine-1-oxide (0.50 g, 4.5 mmol) was reacted with benzyl bromide (0.64 mL, 5.4 mmol) in DMF (10 mL) in the presence of K2CO3 (1.8 g, 13.5 mmol) at 80° C. for 16 h. After cooling to room temperature, the solvent was removed by rotary evaporation. The crude product was redissolved in DCM and washed twice with water. The organic layer was then dried over MgSO4, filtered, and concentrated resulting in 7 as a white solid in 84% yield (0.78 g, 3.8 mmol) without the need for further purification. 1H NMR (400 MHz, CDCl3) δ=7.41-7.36 (m, 5H), 7.25 (td, J1=6.8 Hz, J2=2.0 Hz, 1H), 7.10 (dd, J1=7.2 Hz, J2=2.0 Hz, 1H), 6.68 (dd, J1=9.2 Hz, J2=1.6 Hz, 1H), 5.91 (td, J1=6.8 Hz, J2=1.6 Hz, 1H), 5.28 (s, 2H). 13C NMR (100 MHz, CDCl3) δ=159.2, 138.9, 136.9, 133.9, 130.3, 129.6, 128.9, 122.9, 104.7, 78.6. ESI-MS(+): m/z 202.19 [M+H]+, 224.29 [M+Na]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
84%

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